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molecular formula C15H14N2OS B3135581 4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline CAS No. 401813-34-1

4-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylaniline

Cat. No. B3135581
M. Wt: 270.4 g/mol
InChI Key: ZTKDUAATMRBDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133143B2

Procedure details

2-(4-Aminophenyl)-6-methoxybenzothiazole (43, 779 mg, 3.04 mmol) and paraformaldehyde (487 mg, 15.2 mmol) were dissolved in methanol and then added to 0.5 M NaOMe in methanol (30 mL, 15.2 mmol). The resulting reaction mixture was agitated for 4 hours at room temperature and, after adding NaBH4 (1.0 g, 26.5 mmol), heated for 1.5 hours under reflux. After removing methanol by distilling under reduced pressure, the residue was dissolved in ethyl acetate (100 mL) and water was added thereto. After extracting the organic compound with ethyl acetate, removing water using sodium sulfate and removing the solvent under reduced pressure, column chromatography yielded the target compound 2-[4-(N-monomethyl)aminophenyl)-6-methoxybenzothiazole (44, 588 mg, 72%) as yellow solid.
Quantity
779 mg
Type
reactant
Reaction Step One
Quantity
487 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]3[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[CH2:19]=O.C[O-].[Na+].[BH4-].[Na+]>CO>[CH3:19][NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[S:9][C:10]3[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:6][CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
779 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
487 mg
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was agitated for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
After removing methanol
DISTILLATION
Type
DISTILLATION
Details
by distilling under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
After extracting the organic compound with ethyl acetate
CUSTOM
Type
CUSTOM
Details
removing water
CUSTOM
Type
CUSTOM
Details
removing the solvent under reduced pressure, column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CNC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 588 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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